molecular formula C48H82O41 B131049 Maltooctaose CAS No. 6156-84-9

Maltooctaose

Cat. No.: B131049
CAS No.: 6156-84-9
M. Wt: 1315.1 g/mol
InChI Key: RUJILUJOOCOSRO-UHFFFAOYSA-N
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Description

Maltooctaose is a carbohydrate composed of eight glucose units linked by α-1,4 glycosidic bonds. It is a type of maltooligosaccharide, which are short chains of glucose molecules. This compound is naturally found in starch and glycogen, serving as an intermediate in the enzymatic breakdown of these polysaccharides. It is known for its role in various biochemical processes and its applications in food science and biotechnology.

Mechanism of Action

Target of Action

Maltooctaose primarily targets the branching enzyme in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of glycogen, the primary storage polysaccharide in bacteria and animals . The specificity of branching enzymes is key as they define the length of the branches in the glycogen structure .

Mode of Action

The interaction of this compound with its target involves binding to multiple sites on the branching enzyme . The crystal structure of the this compound-bound branching enzyme identifies three new malto-oligosaccharide binding sites and confirms oligosaccharide binding in seven others, bringing the total number of oligosaccharide binding sites to twelve . This structure suggests a possible mechanism for transfer chain specificity involving some of these surface binding sites .

Biochemical Pathways

The action of this compound affects the glycogen biosynthesis pathway . Glycogen is a glucose polymer linked by α-1,4 glucose linkages and branched via α-1,6-linkages . The branching enzyme, which this compound targets, catalyzes the formation of these α-1,6-linkages . The length and dispensation of these branches are critical in defining the structure, density, and relative bioavailability of the storage polysaccharide .

Pharmacokinetics

It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The molecular effect of this compound’s action is the alteration of the branching pattern in glycogen . By binding to the branching enzyme, this compound influences the enzyme’s specificity, thereby affecting the length of the branches in the glycogen structure . This can impact the structure, density, and relative bioavailability of the storage polysaccharide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maltooctaose can be synthesized enzymatically using specific amylases. One method involves the use of a thermostable amylase from Pyrococcus furiosus, which preferentially opens cyclodextrin rings to produce maltooligosaccharides, including this compound . The reaction is typically carried out at elevated temperatures to enhance enzyme activity and stability.

Industrial Production Methods

In an industrial setting, this compound is often produced from starch using a combination of debranching enzymes and amylases. The process involves the hydrolysis of starch by a debranching enzyme from Nostoc punctiforme, followed by further hydrolysis with isoamylase to yield a mixture rich in this compound . The product is then purified using techniques such as ethanol precipitation and gel permeation chromatography.

Chemical Reactions Analysis

Types of Reactions

Maltooctaose undergoes various chemical reactions, including:

    Hydrolysis: Enzymatic hydrolysis by amylases breaks down this compound into smaller glucose units.

    Oxidation: this compound can be oxidized to produce gluconic acid derivatives.

    Glycosylation: It can participate in glycosylation reactions to form glycosides.

Common Reagents and Conditions

    Amylases: Used for hydrolysis reactions, typically under mild conditions (pH 6-7, 37°C).

    Oxidizing Agents: Such as sodium periodate for oxidation reactions.

    Glycosylation Reagents: Including glycosyl donors and acceptors in the presence of catalysts.

Major Products

    Glucose: The primary product of hydrolysis.

    Gluconic Acid: A product of oxidation.

    Glycosides: Formed through glycosylation reactions.

Scientific Research Applications

Maltooctaose has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Maltoheptaose: Composed of seven glucose units, it shares similar properties with maltooctaose but has a shorter chain length.

    Maltotetraose: A four-glucose unit compound, it is used in similar applications but has different physical and chemical properties.

    Cyclodextrins: Cyclic oligosaccharides that can form inclusion complexes, similar to this compound, but with a different structural arrangement.

Uniqueness

This compound is unique due to its specific chain length, which provides distinct properties in terms of solubility, binding affinity, and enzymatic interactions. Its ability to form stable inclusion complexes makes it particularly valuable in the food and pharmaceutical industries for encapsulating and protecting sensitive compounds .

Properties

IUPAC Name

2-[6-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJILUJOOCOSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O41
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1315.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6156-84-9
Record name Maltooctaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006156849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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